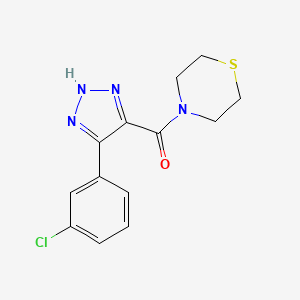

(4-(3-chlorophényl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H13ClN4OS and its molecular weight is 308.78. The purity is usually 95%.

BenchChem offers high-quality (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antibactérienne

Le nouveau composé présente une activité antibactérienne prometteuse. Des chercheurs l'ont synthétisé via un protocole en trois étapes, résultant en un bon rendement. Sa structure a été confirmée par des expériences HRMS, IR et RMN . Des études complémentaires pourraient explorer son efficacité contre des souches bactériennes spécifiques et ses mécanismes d'action.

Potentiel Neurotoxique

Bien que non étudié directement pour ce composé, des dérivés pyrazoline apparentés ont été étudiés pour leur neurotoxicité. Par exemple, le dérivé pyrazoline 4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl) benzènesulfonamide a été évalué pour ses effets sur l'activité de l'acétylcholinestérase (AchE) et les niveaux de malondialdehyde (MDA) dans le cerveau . L'investigation de paramètres similaires pour notre composé pourrait fournir des informations précieuses.

Chimie Médicinale

Les analogues à base de thiophène, comme notre composé, ont fasciné les scientifiques en raison de leur potentiel en tant que composés biologiquement actifs. Ils jouent un rôle vital en chimie médicinale, offrant des effets biologiques divers. Une exploration plus approfondie pourrait révéler des cibles spécifiques et des applications thérapeutiques .

Autres Applications Potentielles

Au-delà des domaines mentionnés, envisagez d'enquêter sur les effets du composé sur d'autres états pathologiques, tels que les propriétés antifongiques, antivirales et anti-inflammatoires. De plus, explorez son potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et d'Alzheimer .

Mécanisme D'action

Triazoles

This compound contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . They can bind to a variety of enzymes and receptors in the biological system .

Activité Biologique

The compound (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C13H14ClN3OS

- Molecular Weight : 293.78 g/mol

Structural Characteristics :

- The triazole ring contributes to the compound's biological activity.

- The thiomorpholino group enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific activities of (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone include:

-

Anticancer Activity :

- In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

- The compound was tested in a series of assays that indicated significant inhibition of cell growth at low micromolar concentrations.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical applications:

- Study 1 : A study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a chlorophenyl moiety exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

- Study 2 : Another investigation focused on the antimicrobial properties of thiomorpholino-containing triazoles. The findings revealed that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activity Summary

The mechanism by which (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis in fungi and cancer cells.

- Disruption of Cell Membranes : The thiomorpholino group may enhance membrane permeability, facilitating drug uptake.

Propriétés

IUPAC Name |

[5-(3-chlorophenyl)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-10-3-1-2-9(8-10)11-12(16-17-15-11)13(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUMSCNFIRIUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.